1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a pyridin-4-yl group, while the pyrrolidinone nitrogen is attached to a 3-fluoro-4-methylphenyl group. This structural combination confers unique electronic and steric properties, making it a candidate for medicinal chemistry research. The fluorine atom enhances metabolic stability and lipophilicity, while the pyridine ring may improve solubility and target-binding specificity .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-11-2-3-14(9-15(11)19)23-10-13(8-16(23)24)18-21-17(22-25-18)12-4-6-20-7-5-12/h2-7,9,13H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLAUNIIDAJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a notable member of the pyrrolidine and oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine ring : A five-membered nitrogen-containing ring.
- Oxadiazole moiety : Known for its biological activity, particularly in anticancer research.
- Fluorinated phenyl group : Enhances lipophilicity and potentially increases bioactivity.
Research indicates that compounds containing the oxadiazole structure exhibit a range of mechanisms that contribute to their biological effects:
-
Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Telomerase
- Antimicrobial Properties : Some studies suggest that the pyrrolidine-based compounds demonstrate antibacterial and antifungal activities. The presence of halogen substituents in the phenyl ring has been correlated with enhanced antimicrobial efficacy .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one:
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer properties of oxadiazole derivatives, 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one was evaluated against several cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like Tamoxifen. Western blot analysis revealed that the compound increased p53 expression and activated caspase pathways leading to apoptosis in MCF-7 cells .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it not only inhibited growth but also led to complete cell death within hours at low concentrations, showcasing its potential as a therapeutic agent against bacterial infections .
Comparison with Similar Compounds
Key Structural Insights:
- Fluorine vs. Chlorine : The target compound’s 3-fluoro substituent offers better metabolic stability and reduced toxicity compared to chlorine in ’s analog .
- Pyridine vs. Phenyl : The pyridin-4-yl group (target compound) provides a hydrogen-bond acceptor, enhancing solubility and target interaction compared to purely aromatic phenyl groups .
Activity Trends:
- Antimicrobial Activity : Chlorine-substituted analogs () show stronger antibacterial effects but higher cytotoxicity, whereas fluorine (target compound) balances potency and safety .
- Target Selectivity : Pyridine-containing compounds (target, ) may exhibit better selectivity for kinase or enzyme targets due to hydrogen-bonding interactions .
Application Potential
- Drug Discovery : The target compound’s fluorine and pyridine groups make it a promising lead for CNS drugs or kinase inhibitors, leveraging improved blood-brain barrier penetration and target affinity .
- Agricultural Chemistry : Oxadiazole derivatives are explored as fungicides; the 3-fluoro-4-methylphenyl group could enhance environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
